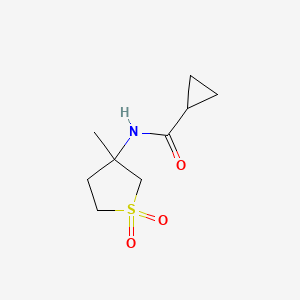![molecular formula C17H18N2O3S B2763257 Methyl 4-(2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}ethyl)benzoate CAS No. 1110955-21-9](/img/structure/B2763257.png)
Methyl 4-(2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}ethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}ethyl)benzoate is a complex organic compound that features a benzoate ester linked to a pyridine ring through a formamidoethyl chain The presence of a methylsulfanyl group on the pyridine ring adds to its chemical diversity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}ethyl)benzoate typically involves multiple steps:
Formation of the Pyridine Intermediate: The initial step involves the synthesis of 2-(methylsulfanyl)pyridine. This can be achieved through the reaction of 2-chloropyridine with methanethiol in the presence of a base such as sodium hydride.
Formylation: The next step is the formylation of the pyridine intermediate to introduce the formamido group. This can be done using formic acid or formamide under acidic conditions.
Coupling with Benzoate: The final step involves coupling the formylated pyridine with methyl 4-(2-aminoethyl)benzoate. This can be achieved through a condensation reaction using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone.
Reduction: The formamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure can be exploited in the design of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of Methyl 4-(2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}ethyl)benzoate depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of the methylsulfanyl group can enhance its binding affinity and specificity by interacting with sulfur-containing amino acids in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(2-{[2-(methylsulfanyl)pyridin-3-yl]amino}ethyl)benzoate: Similar structure but with an amino group instead of a formamido group.
Methyl 4-(2-{[2-(ethylsulfanyl)pyridin-3-yl]formamido}ethyl)benzoate: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
Methyl 4-(2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}ethyl)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a formamido group and a methylsulfanyl group allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.
Eigenschaften
IUPAC Name |
methyl 4-[2-[(2-methylsulfanylpyridine-3-carbonyl)amino]ethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-22-17(21)13-7-5-12(6-8-13)9-11-18-15(20)14-4-3-10-19-16(14)23-2/h3-8,10H,9,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBSWDCJGKIILQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCNC(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2,4-Dimethoxyphenyl)methylamino]-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B2763174.png)
![N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2763176.png)
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide](/img/structure/B2763177.png)

![2-[8-(benzylamino)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]-N'-[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B2763181.png)
![3-(3-Fluoro-4-methylphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2763182.png)



![N-(5-chloro-2-methylphenyl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2763189.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea](/img/structure/B2763190.png)

amine hydrochloride](/img/structure/B2763193.png)

